1-Chloro-3-(2-chloroethoxy)propan-2-one
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Overview
Description
1-Chloro-3-(2-chloroethoxy)propan-2-one is an organic compound with the molecular formula C5H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and an ether linkage, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-chloroethoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include ethers, amines, and thiols.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-Chloro-3-(2-chloroethoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-chloroethoxy)propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and ether linkage make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a chloroethoxy group.
2-Propanone, 1-chloro-: A simpler structure with only one chlorine atom and no ether linkage.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Contains a naphthalenyloxy group instead of a chloroethoxy group.
Uniqueness: 1-Chloro-3-(2-chloroethoxy)propan-2-one is unique due to its dual chlorine atoms and ether linkage, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds.
Properties
Molecular Formula |
C5H8Cl2O2 |
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Molecular Weight |
171.02 g/mol |
IUPAC Name |
1-chloro-3-(2-chloroethoxy)propan-2-one |
InChI |
InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |
InChI Key |
FKVCRQLTNSSRJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCC(=O)CCl |
Origin of Product |
United States |
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